N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound known for its diverse applications in various fields of science Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they are characterized by the presence of a C=N bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or hydroxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce the corresponding amine and aldehyde.
Scientific Research Applications
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic and electronic properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: It can be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological targets, leading to various biochemical effects. The molecular targets and pathways involved include:
DNA and RNA: The compound can intercalate with nucleic acids, disrupting their function.
Proteins: It can bind to specific proteins, altering their activity and function.
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and hydroxy groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-2-19-13-8-10(5-6-11(13)17)9-15-16-14(18)12-4-3-7-20-12/h3-9,17H,2H2,1H3,(H,16,18)/b15-9+ |
InChI Key |
GJCFNDKZCPRYPK-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CO2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CO2)O |
Origin of Product |
United States |
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